molecular formula C19H20N4O2S B2437419 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide CAS No. 478039-74-6

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

Cat. No. B2437419
M. Wt: 368.46
InChI Key: LIIIUKLBYWSRAN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Crystal Structure and Chemical Interactions

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide and its derivatives have been studied for their crystal structure and chemical interactions. A study showcased the synthesis and crystal structure of a related compound, which exhibited significant π–π interactions and a nearly linear intermolecular N–H···N hydrogen bond, suggesting its potential for detailed structural analysis in materials science (Balu & Gopalan, 2013).

Coordination Compounds and Chemical Nucleases

Copper(II) complexes with sulfonamides derived from this compound have been synthesized, showcasing the compound’s potential in forming coordination compounds and acting as chemical nucleases. The coordination compounds exhibited a highly distorted tetrahedron structure, with the sulfonamide ligands acting in a bidentate fashion (Macías et al., 2006).

Chemical Reactivity and Stability

Studies on the chemical reactivity and stability of derivatives of this compound are also prevalent. For instance, the reaction of alkyl splitting of a related benzenesulfonamide with alkali solution has been explored, highlighting the compound’s unique reactivity under certain conditions (Oludina et al., 2015).

Spectroscopic Analysis and Pharmaceutical Applications

The compound has also been the subject of spectroscopic analysis and pharmaceutical application studies. Research on a bioactive derivative through spectroscopic analysis, DFT studies, and surface enhanced Raman scattering (SERS) highlighted its potential pharmaceutical applications, emphasizing its interactions and reactivity properties (Mary et al., 2021).

Application in Asymmetric Catalysis

The compound's derivatives have been applied in asymmetric catalysis, exemplified by cinchonidinium salts containing sulfonamide functionalities. These salts demonstrated high enantioselective catalytic activity in asymmetric alkylation reactions (Itsuno et al., 2014).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

4-tert-butyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-19(2,3)15-4-6-16(7-5-15)26(24,25)23-17-10-13-21-18(22-17)14-8-11-20-12-9-14/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIIUKLBYWSRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

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